5-Fluoroindole-2-carboxylic acid

Catalog No.
S569618
CAS No.
399-76-8
M.F
C9H6FNO2
M. Wt
179.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroindole-2-carboxylic acid

CAS Number

399-76-8

Product Name

5-Fluoroindole-2-carboxylic acid

IUPAC Name

5-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

WTXBRZCVLDTWLP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O

Synonyms

5-fluoroindole-2-carboxylic acid

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O

NMDA Receptor Antagonist:

5-Fluoroindole-2-carboxylic acid (5-FICA) is primarily studied for its role as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex []. NMDA receptors are crucial for learning, memory, and synaptic plasticity in the brain. By blocking the glycine binding site, 5-FICA disrupts the normal functioning of the NMDA receptor, leading to altered neuronal activity and potentially impacting these cognitive processes [].

Research Applications:

Due to its ability to modulate NMDA receptor activity, 5-FICA has been explored in various research areas, including:

  • Understanding learning and memory: Researchers use 5-FICA to investigate the role of NMDA receptors in different aspects of learning and memory formation. By observing the effects of 5-FICA on these processes, scientists can gain insights into the underlying mechanisms [].
  • Neurodegenerative diseases: Several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are associated with abnormal NMDA receptor activity. 5-FICA serves as a tool to study these diseases and explore potential therapeutic strategies targeting the NMDA receptor pathway [].
  • Addiction research: Studies suggest that NMDA receptors play a role in addiction development and maintenance. 5-FICA can be used to investigate the involvement of the NMDA receptor system in addiction and identify potential targets for addiction treatment [].

5-Fluoroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol. It is classified under the indole family, which is characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position distinguishes this compound from other indole derivatives. Its chemical structure can be represented as follows:

  • Chemical Structure:

    5-Fluoroindole-2-carboxylic acid

This compound is known for its utility in organic synthesis, pharmaceuticals, agrochemicals, and dye production .

5-FICA itself does not possess a known mechanism of action in biological systems. It primarily serves as a precursor for the synthesis of other molecules with diverse biological activities. The specific mechanism of action would depend on the final product derived from 5-FICA.

Information regarding the specific hazards associated with 5-FICA is limited. However, as a general precaution, it is advisable to handle organic compounds like 5-FICA with standard laboratory safety practices. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. For detailed safety information, consulting the safety data sheet (SDS) provided by chemical suppliers is recommended [].

Typical for carboxylic acids and indoles. Some notable reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-fluoroindole.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various synthetic applications.
  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, allowing for further functionalization of the indole structure.

These reactions expand its utility in synthesizing more complex molecules and derivatives.

There are several methods reported for synthesizing 5-fluoroindole-2-carboxylic acid:

  • Starting from Indole: Fluorination of indole followed by carboxylation using carbon dioxide under high pressure can yield 5-fluoroindole-2-carboxylic acid.
  • Using Fluorinated Precursors: Synthesis from commercially available fluorinated compounds through various coupling reactions.
  • Direct Carboxylation: Utilizing transition metal catalysts to facilitate the direct carboxylation of fluorinated indoles.

Each method varies in terms of yield, reaction conditions, and complexity .

5-Fluoroindole-2-carboxylic acid serves as an important intermediate in several fields:

  • Pharmaceuticals: It is used in the synthesis of bioactive compounds and drugs.
  • Agrochemicals: Employed in developing pesticides and herbicides due to its biological activity.
  • Dyes and Pigments: Utilized in the production of colorants due to its stable chemical structure.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 5-fluoroindole-2-carboxylic acid have focused on its binding affinity with biological targets. Notably:

  • Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its pharmacokinetics and potential side effects.
  • Enzyme Inhibition Studies: Research has indicated that certain derivatives may inhibit specific enzymes, which could lead to therapeutic applications.

These studies are crucial for understanding the compound's behavior in biological systems and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with 5-fluoroindole-2-carboxylic acid. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
6-Fluoroindole-2-carboxylic acid3093-97-80.97
7-Fluoroindole-2-carboxylic acid399-67-70.94
4-Fluoroindole-2-carboxylic acid399-68-80.92
6-Fluoro-1-methyl-indole-2-carboxylic acid893731-12-90.92
Methyl 5-fluoro-indole-2-carboxylate167631-84-70.91

These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the uniqueness of 5-fluoroindole-2-carboxylic acid within this group due to its specific position of substitution and functional groups .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.03825660 g/mol

Monoisotopic Mass

179.03825660 g/mol

Heavy Atom Count

13

UNII

LFV2Z936CQ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

399-76-8

Wikipedia

5-fluoro-1H-indole-2-carboxylic acid

Dates

Modify: 2023-08-15

Enhanced sensitivity of medullary depressor neurons to N-methyl-D-aspartate-glycine site antagonists in the spontaneously hypertensive rat

R Kapoor, V Kapoor
PMID: 9590571   DOI: 10.1111/j.1440-1681.1998.t01-6-.x

Abstract

1. The effects of the specific N-methyl-D-aspartate (NMDA)-glycine site antagonist 5-fluoro indole-2-carboxylic acid (FICA) and NMDA, microinjected into the vasodepressor caudal ventrolateral medulla, were compared in spontaneously hypertensive rats (SHR) and in Wistar-Kyoto (WKY) rats. 2. 5-Fluoro indole-2-carboxylic acid elicited a significant pressor response (+20.0 +/- 4.9 mmHg) in SHR, but no change was found in the basal blood pressure of WKY rats. 3. The depressor response due to NMDA microinjection was significantly larger in SHR (-48.0 +/- 4 mmHg) than in WKY rats (-23.0 +/- 1.9 mmHg). 4. Pre-injection of FICA attenuated the depressor effects of NMDA significantly, this blockade being significantly more pronounced in SHR (37.0 +/- 2.7 mmHg) than in WKY rats (12.0 +/- 1.2 mmHg). 5. The enhanced responses to FICA may reflect the lower levels of the endogenous NMDA-glycine antagonist kynurenic acid in SHR compared with WKY rats.


Blockade of the glycine modulatory site of NMDA receptors modifies dynorphin-induced behavioral effects

R Bakshi, A I Faden
PMID: 1970139   DOI: 10.1016/0304-3940(90)90797-d

Abstract

Intrathecal (i.t.) administration of the opioid dynorphin causes neurological dysfunction and tissue damage. It has been suggested that these effects of dynorphin may be mediated, in part, by N-methyl-D-aspartate (NMDA) receptors. In the present studies, recently developed compounds that block the glycine potentiation site of the NMDA receptor (Gly-NMDA site), including the competitive antagonist 5-fluoro-indole-2-carboxylic acid and the non-competitive antagonist 7-chlorokynurenic acid, prevented the neurologic deficits and mortality caused by i.t. dynorphin A(1-17). These findings are consistent with the hypothesis that dynorphin-induced neurological dysfunction involves activation of NMDA receptors. Moreover, blockade of the Gly-NMDA site may provide an alternative to blockade of the glutamate binding site or NMDA receptor ion channel as an in vivo pharmacological strategy to treat conditions previously associated with excitotoxin mediated tissue injury.


Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs

R Kamiński, B Przywara, M Gasior, Z Kleinrok, S J Czuczwar
PMID: 9660092   DOI: 10.1007/s007020050043

Abstract

5-Fluoroindole-2-carboxylic acid, an antagonist of the glycine site within the NMDA receptor complex, administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raised the convulsive threshold from 6.8 to 7.9 and 8.3 mA, respectively. At lower doses, it did not influence the threshold. However, lethality was observed 24h after administration of the threshold-elevating doses of this glycine site antagonist. 5-Fluoroindole-2-carboxylic acid (100 mg/kg), applied together with carbamazepine, valproate or phenobarbital, significantly reduced their ED50 values against maximal electroshock - from 13.9 to 7.5 mg/kg, from 291 to 242 mg/kg, and from 18.6 to 11.1 mg/kg, respectively. At the dose of 50 mg/kg, it also potentiated the protective activity of carbamazepine. However, 5-fluoroindole-2-carboxylic acid, up to 100 mg/kg, did not affect the anti-convulsive activity of diphenylhydantoin. When applied at doses equal to their ED50 values against maximal electroshock-induced convulsions, carbamazepine (13.9 mg/kg), phenobarbital (18.6 mg/kg) and valproate (291 mg/kg) did not affect the motor performance of mice in the chimney test. 5-Fluoroindole-2-carboxylic acid (100 mg/kg produced a significant motor impairment, at 50 mg/kg it did not affect the motor performance. The combined treatment of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with carbamazepine, phenobarbital or valproate, providing a 50% protection against maximal electroshock, resulted in motor impairment. Only the combination of 5-fluoroindole-2-carboxylic acid (50 mg/kg) with carbamazepine (8.6 mg/kg) did not significantly influence this parameter. Almost all of the antiepileptic drugs studied, when administered at doses equal to their ED50 values against maximal electroshock, did not influence retention in the passive avoidance task, which is a measure of long-term memory. Only valproate (291 mg/kg) worsened long-term memory. The combined treatment of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with carbamazepine or phenobarbital, providing a 50% protection against maximal electroshock, did not affect the retention. The combination of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with valproate (242 mg/kg) caused a significant impairment of long-term memory and mortality of 50% of animals 24h following the administration. The results suggest that the blockade of the strychnine-insensitive glycine site may lead to an enhancement of the protective activity of some conventional antiepileptic drugs, which is associated with pronounced side-effects and lethality in some cases.


Quisqualate activates N-methyl-D-aspartate receptor channels in hippocampal neurons maintained in culture

T J Grudt, C E Jahr
PMID: 1970115   DOI:

Abstract

Whole-cell and single-channel patch-clamp recordings from hippocampal neurons in culture have been used to study the receptor channel selectivity of the glutamate analog quisqualate. The dose-response relationship of quisqualate acting at the N-methyl-D-aspartate (NMDA) receptor was measured as that portion of the whole-cell current activated by quisqualate that could be blocked by the addition of two NMDA antagonists, 5-fluoroindole-2-carboxylic acid, a competitive antagonist of the NMDA receptor-associated glycine site, and D-2-amino-5-phosphonovalerate, a competitive NMDA binding site antagonist. We found that quisqualate was 10-fold less potent than NMDA. In outside-out patches quisqualate activates single-channel events that range in conductance from 5 to 50 pS. The NMDA antagonists 5-fluoroindole-2-carboxylic acid and D-2-amino-5-phosphonovalerate completely blocked all of the 40-50-pS channel openings in the presence of quisqualate. These results indicate that quisqualate gates 40-50-pS events by activating NMDA receptor channels.


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